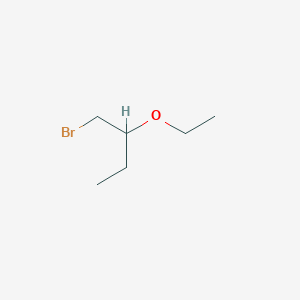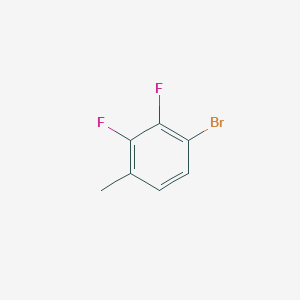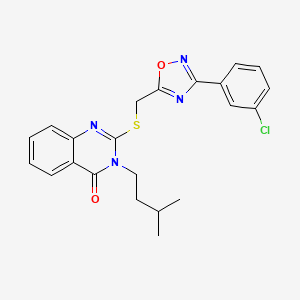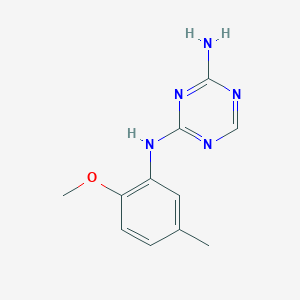![molecular formula C19H25NO3 B2638406 2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate CAS No. 1320297-84-4](/img/structure/B2638406.png)
2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate” is a complex organic molecule. It contains a cyclohexenyl group, an ethylamino group, an oxoethyl group, and a 4-methylphenyl acetate group .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting with the preparation of the cyclohexenyl group, which could be obtained from cyclohexanone by α-bromination followed by treatment with base . The ethylamino group could be introduced through a nucleophilic substitution reaction . The oxoethyl group could be introduced through an oxidation reaction . Finally, the 4-methylphenyl acetate group could be attached through an esterification reaction .Molecular Structure Analysis
The molecular formula of this compound is C17H20INO3 . It contains a total of 52 bonds, including 25 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, and 2 six-membered rings . It also contains 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
As an organic compound, “this compound” can undergo various chemical reactions. For example, the cyclohexenyl group can undergo nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . The compound can also react with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 550.0±40.0 °C at 760 mmHg, and a flash point of 286.4±27.3 °C . It has a molar refractivity of 93.7±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 278.6±3.0 cm3 .Aplicaciones Científicas De Investigación
Cyclization and Derivative Synthesis
- The compound has been utilized in cyclization reactions to produce novel derivatives with potential applications in drug development and material science. For instance, the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in concentrated sulfuric acid yields octahydrophenanthrene derivatives, which are precursors for various pharmaceutical compounds (Wilamowski et al., 1995).
Corrosion Inhibition
- Quantum chemical calculations based on the DFT method have been performed on compounds similar to the query chemical, demonstrating their potential as corrosion inhibitors for metals such as copper. This indicates possible applications in protecting materials from corrosion, particularly in acidic environments (Zarrouk et al., 2014).
Antitumor Activity
- Some derivatives synthesized from related compounds have shown distinct inhibition of cancer cell proliferation, suggesting their potential use in developing new anticancer drugs (Liu et al., 2018).
Antioxidant and Enzyme Inhibition
- Research into Schiff base ligands derived from amino acids related to the query compound has revealed their potential as free radical scavengers and enzyme inhibitors, with implications for treating oxidative stress-related diseases (Ikram et al., 2015).
Medicinal Chemistry
- The query compound and its derivatives have applications in medicinal chemistry, such as the synthesis of chromene derivatives with potential therapeutic benefits (Boominathan et al., 2011). Additionally, molecular docking studies on similar compounds have highlighted their potential as anti-inflammatory and analgesic agents, further underscoring their relevance in drug discovery (Attimarad et al., 2017).
Propiedades
IUPAC Name |
[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-15-7-9-17(10-8-15)13-19(22)23-14-18(21)20-12-11-16-5-3-2-4-6-16/h5,7-10H,2-4,6,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBFWCQURYJWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2638323.png)


![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2638330.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2638335.png)

![(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2638338.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2638340.png)


